4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, as well as a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and butanoic acid groups. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. The process involves the use of inexpensive and readily available raw materials and solvents. For example, difluoroacetic acid is introduced at a later stage of the synthesis to reduce costs and simplify the process. The use of nanoscale titanium dioxide as a catalyst for esterification improves reaction efficiency and reduces reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fungicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but lacks the butanoic acid moiety.
Benzovindiflupyr: A fungicide that also contains a difluoromethyl-pyrazole structure.
Fluxapyroxad: Another fungicide with a similar mechanism of action involving succinate dehydrogenase inhibition
Uniqueness
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-6-5-13(4-2-3-7(14)15)12-8(6)9(10)11/h5,9H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRQXHIXNQFHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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